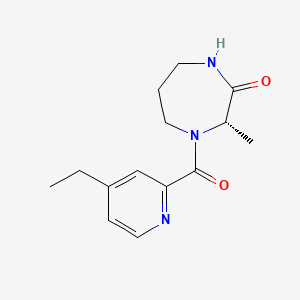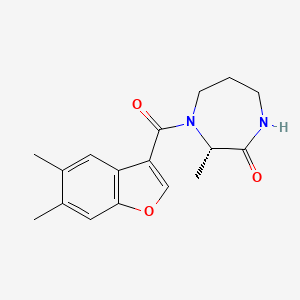
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as BRD0705, is a small molecule inhibitor that has shown potential in various scientific research applications.
Mecanismo De Acción
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one works by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones and ultimately leading to the inhibition of gene transcription. This mechanism of action has been shown to be effective in various cancer cell lines.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of BET proteins and thus affects gene transcription. Physiologically, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one in lab experiments is its specificity towards BET proteins, which allows for targeted inhibition of gene transcription. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research involving (3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one. One such direction is to investigate its potential as a therapeutic agent in various types of cancer. Another direction is to explore its potential in other areas of research, such as epigenetics and gene regulation. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for use in various assays and experiments.
Métodos De Síntesis
The synthesis of (3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one involves the reaction of 3-bromo-2-oxo-1H-pyridine-4-carboxylic acid with 3-methyl-1,4-diazepan-2-one in the presence of coupling reagents such as EDC and HOBt. The reaction yields this compound as a white solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one has been found to have potential in various scientific research applications. One such application is in cancer research, where it has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in various types of cancer.
Propiedades
IUPAC Name |
(3S)-4-(3-bromo-2-oxo-1H-pyridine-4-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c1-7-10(17)14-4-2-6-16(7)12(19)8-3-5-15-11(18)9(8)13/h3,5,7H,2,4,6H2,1H3,(H,14,17)(H,15,18)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKWFCYYEJYVJX-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=C(C(=O)NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=C(C(=O)NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)

![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)

![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)
![(3S)-4-[2-(cyclopropylamino)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352382.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)
